2-(3-Bromophenyl)-1,4-dioxane

Description

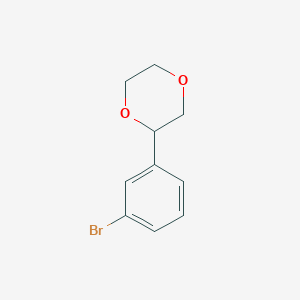

2-(3-Bromophenyl)-1,4-dioxane is a substituted derivative of 1,4-dioxane, a six-membered cyclic ether with two oxygen atoms. The addition of a 3-bromophenyl group introduces aromaticity and a halogen substituent, altering its chemical reactivity, physical properties, and environmental behavior compared to unsubstituted 1,4-dioxane.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(3-bromophenyl)-1,4-dioxane |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |

InChI Key |

IFLIJQVSCRICPK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-1,4-dioxane typically involves the reaction of 3-bromophenol with 1,4-dioxane under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-1,4-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-1,4-dioxane involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, influencing their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

- 1,4-Dioxane: A simple cyclic ether (C₄H₈O₂) with high water solubility (miscible in all proportions) and low octanol-water partition coefficient (log K₀w = -0.27) . It lacks aromatic or halogen substituents, contributing to its high mobility in groundwater .

- 2-Methyl-1,3-dioxolane : A five-membered cyclic ether with a methyl substituent. Its smaller ring size and alkyl group reduce water solubility compared to 1,4-dioxane and increase lipophilicity .

- 2-(3-Bromophenyl)-1,4-dioxane : Incorporates a brominated aromatic ring, likely increasing molecular weight, lipophilicity (higher log K₀w), and resistance to biodegradation. The bromine atom may enhance persistence and reactivity in advanced oxidation processes .

Table 1: Inferred Physical and Chemical Properties

| Compound | Molecular Formula | Water Solubility | log K₀w (Estimated) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,4-Dioxane | C₄H₈O₂ | Miscible | -0.27 | 101 |

| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | Moderate | 0.1–0.5 | 90–95 |

| This compound | C₁₀H₁₁BrO₂ | Low | 1.5–2.0 | 220–240 (estimated) |

Environmental Behavior and Remediation

- 1,4-Dioxane : Highly mobile in water, resistant to biodegradation, and challenging to remediate via conventional methods like air stripping or carbon adsorption. Advanced oxidation processes (AOPs) or specialized microbial consortia are often required .

- 2-Methyl-1,3-dioxolane: Limited data exist, but its smaller ring and methyl group may allow partial biodegradation under aerobic conditions, as seen in mixed microbial cultures .

Table 2: Environmental Persistence and Remediation Challenges

| Compound | Biodegradation Potential | Preferred Remediation Methods |

|---|---|---|

| 1,4-Dioxane | Low (recalcitrant) | AOPs, bioaugmentation |

| 2-Methyl-1,3-dioxolane | Moderate | Aerobic biodegradation, AOPs |

| This compound | Very Low (estimated) | Advanced oxidation, halogen-specific treatments |

Toxicity and Regulatory Considerations

- 1,4-Dioxane: Classified as a probable human carcinogen (EPA Class II-B) with liver and kidney toxicity. U.S. EPA drinking water guidelines suggest a 10⁻⁶ cancer risk level at 0.35 µg/L .

- Regulatory frameworks for halogenated aromatic compounds (e.g., brominated flame retardants) may apply .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.